4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a benzothiazole ring, which is further substituted with cyano and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Cyano and Difluoro Groups: The cyano group can be introduced via a nucleophilic substitution reaction, while the difluoro groups can be added through electrophilic fluorination.
Coupling with Benzamide: The final step involves coupling the benzothiazole derivative with benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The cyano and difluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution or fluorinating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The cyano and difluoro groups can enhance binding affinity and specificity, while the benzothiazole ring can facilitate interactions with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-3,5-difluorobenzeneboronic acid, pinacol ester
- 2,2-difluoro-1,3-benzodioxole-4-carboxaldehyde
- methyl 2-(1,3-benzothiazol-6-yl)acetate
Uniqueness
4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of its functional groups and the benzothiazole ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F2N3OS/c16-10-5-11(17)13-12(6-10)22-15(19-13)20-14(21)9-3-1-8(7-18)2-4-9/h1-6H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZPNMPLCXNNTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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